5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one
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Overview
Description
5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydroindeno pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 2-(2-fluorobenzoyl) malononitrile with a suitable catalyst and solvent under controlled conditions. The reaction mixture is then subjected to reduction reactions using catalysts such as palladium hydroxide and Raney nickel .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to minimize impurities and maximize the yield .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using catalysts like palladium hydroxide and Raney nickel.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium hydroxide and Raney nickel in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate for treating acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Biology: The compound’s inhibitory effects on specific enzymes make it a valuable tool for studying enzyme kinetics and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one involves its interaction with molecular targets such as H+,K±ATPase. This interaction inhibits the enzyme’s activity, leading to a reduction in gastric acid secretion. The compound’s high affinity for the enzyme and its prolonged duration of action make it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438): A potassium-competitive acid blocker with similar inhibitory effects on gastric acid secretion.
2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine: Another compound with a fluorophenyl group and pyridine ring, used in medicinal chemistry.
Uniqueness
5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to inhibit H+,K±ATPase with high potency and prolonged action sets it apart from other similar compounds .
Properties
CAS No. |
88687-24-5 |
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Molecular Formula |
C18H14FNO |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1,3,4,5-tetrahydroindeno[1,2-b]pyridin-2-one |
InChI |
InChI=1S/C18H14FNO/c19-15-8-4-3-7-13(15)17-11-5-1-2-6-12(11)18-14(17)9-10-16(21)20-18/h1-8,17H,9-10H2,(H,20,21) |
InChI Key |
ZWTRFFRZMDKGEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C(C3=CC=CC=C32)C4=CC=CC=C4F |
Origin of Product |
United States |
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